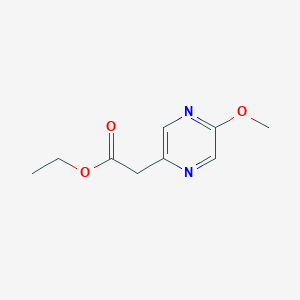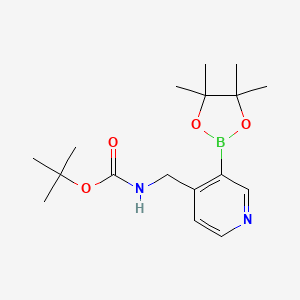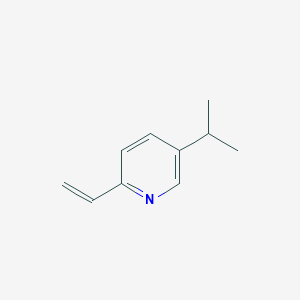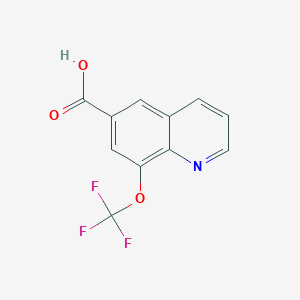
8-(Trifluoromethoxy)quinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Trifluoromethoxy)quinoline-6-carboxylic acid is a chemical compound characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a carboxylic acid group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the quinoline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, ensuring high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
化学反应分析
Types of Reactions: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
科学研究应用
8-(Trifluoromethoxy)quinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biological probes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .
相似化合物的比较
- 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 8-(trifluoromethyl)quinoline-6-carboxylic acid
Comparison: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
属性
分子式 |
C11H6F3NO3 |
|---|---|
分子量 |
257.16 g/mol |
IUPAC 名称 |
8-(trifluoromethoxy)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) |
InChI 键 |
DQXKJTXJXVDRQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


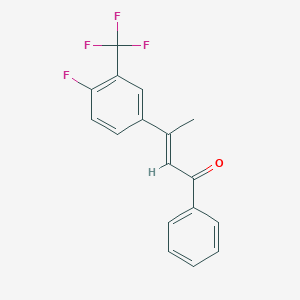
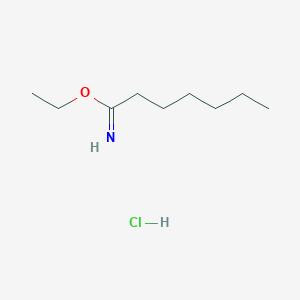
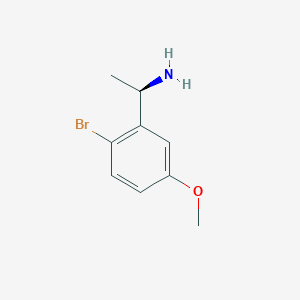
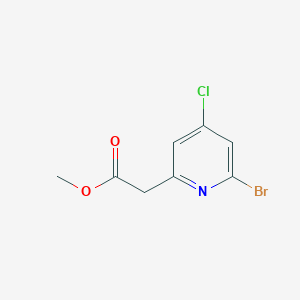
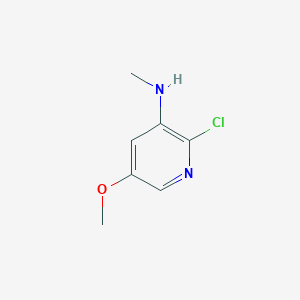
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
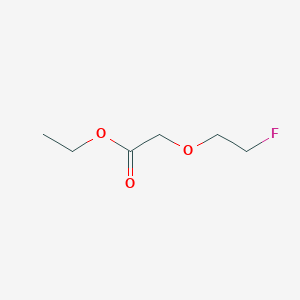
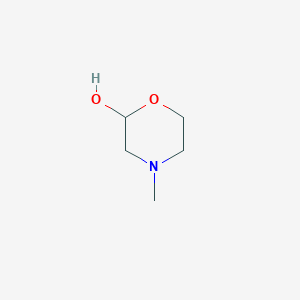
![2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine](/img/structure/B12969908.png)
